7-(4-isopropylphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic core with a triazole ring and a dihydropyrimidine moiety. Key structural features include:
- Position 7: A 4-isopropylphenyl group, which introduces steric bulk and lipophilicity.
- Position 5: A methyl group, enhancing metabolic stability .
These structural elements are critical for modulating biological activity, particularly in antibacterial and receptor-binding contexts, as observed in related analogs .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-7-(4-propan-2-ylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c1-14(2)16-9-11-17(12-10-16)21-20(15(3)26-23-24-13-25-28(21)23)22(29)27-18-7-5-6-8-19(18)30-4/h5-14,21H,1-4H3,(H,27,29)(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRBTBJLNSLPEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)C(C)C)C(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-isopropylphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves the reaction of 3-amino-1,2,4-triazole with active methylene nitriles and their ylidene derivatives . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including protection and deprotection of functional groups, purification steps like recrystallization or chromatography, and optimization of reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
7-(4-isopropylphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide to form sulfonamide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, reduced triazolopyrimidines, and substituted triazolopyrimidines, depending on the type of reaction and reagents used .
Scientific Research Applications
7-(4-isopropylphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-(4-isopropylphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as tubulin and microtubules . These interactions can disrupt cellular processes, leading to the compound’s biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cell division, and modulation of receptor signaling .
Comparison with Similar Compounds
Key Observations :
- Substitution with electron-withdrawing groups (e.g., nitro in ) may alter electronic density, affecting receptor binding .
- Position 2 Modifications :
Biological Activity
The compound 7-(4-isopropylphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the triazole and pyrimidine rings. The presence of the isopropylphenyl and methoxyphenyl substituents contributes to its unique properties. The molecular formula is , with a molecular weight of approximately 352.43 g/mol. The compound's structure is crucial for its biological activity, influencing how it interacts with biological targets.
Antitumor Activity
Research indicates that compounds with triazole structures exhibit significant antitumor properties. For instance, a study highlighted the synthesis of various 7-substituted triazolo-pyrimidines, which demonstrated potent antitumor effects against several cancer cell lines. The mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and death .
Anticonvulsant Effects
The anticonvulsant activity of triazole derivatives has been well-documented. In particular, compounds similar to our target compound have shown efficacy in reducing seizure activity in animal models. The Maximal Electroshock (MES) test demonstrated that certain derivatives exhibited comparable or superior anticonvulsant effects relative to established drugs like carbamazepine . This suggests potential therapeutic applications in epilepsy management.
Antimicrobial Properties
Triazole derivatives are also recognized for their antimicrobial activities. Studies have shown that related compounds possess broad-spectrum antibacterial effects against various pathogens. For example, benzothioate derivatives exhibited significant antibacterial activity when tested against standard strains such as Escherichia coli and Staphylococcus aureus . This highlights the potential for developing new antimicrobial agents based on the triazole scaffold.
Anti-inflammatory Activity
The anti-inflammatory properties of triazole compounds are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. Research has indicated that derivatives can reduce inflammation markers in vitro and in vivo, suggesting their utility in treating inflammatory diseases .
Synthesis and Evaluation
A notable study synthesized several 7-substituted triazolo-pyrimidine derivatives, including our target compound. These were evaluated for their biological activities using various assays:
Mechanistic Studies
Further mechanistic studies have indicated that these compounds may interact with specific molecular targets such as kinases or receptors involved in tumor growth and seizure activity modulation. For instance, the inhibition of certain kinases has been linked to reduced cell proliferation in cancer models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
